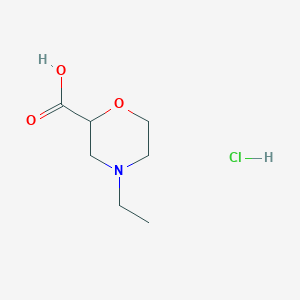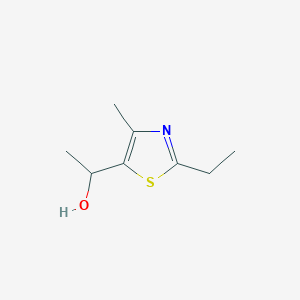
2-Bromo-3,4-difluorobenzaldehyde
概要
説明
2-Bromo-3,4-difluorobenzaldehyde is an important fluorinated phenyl liquid crystal intermediate . It is used as a pharmaceutical intermediate . The compound is off-white in color and appears as a powder .
Molecular Structure Analysis
The molecular formula of this compound is C7H3BrF2O . The average mass is 220.999 Da and the monoisotopic mass is 219.933533 Da .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 233.5±35.0 °C and a predicted density of 1.758±0.06 g/cm3 . It is a solid at room temperature .科学的研究の応用
Synthetic Utility in Cross-Coupling Reactions
Bromobenzaldehydes, including compounds structurally similar to 2-Bromo-3,4-difluorobenzaldehyde, have been extensively utilized as key intermediates in the synthesis of complex molecular frameworks. Their application under palladium-catalyzed cross-coupling conditions has been highlighted, revealing their significance in constructing compounds of potential biological and medicinal relevance (Ghosh & Ray, 2017).
Role in Heterocyclic Synthesis
The facile synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes showcases another dimension of its utility, where the brominated aldehyde acts as a precursor in the presence of palladium catalysts. This process emphasizes the compound's capacity to contribute to the synthesis of heterocycles, which are crucial in pharmaceutical development (Cho et al., 2004).
Innovations in Organic Synthesis
Research on bromobenzaldehydes also extends to the development of new synthetic methodologies, including the selective ortho-bromination of benzaldoximes. This process facilitates the synthesis of substituted 2-bromobenzaldehydes, underscoring the adaptability and importance of brominated aldehydes in organic synthesis (Dubost et al., 2011).
Applications in Material Science
The bromination effect on the structure and reactivity of related compounds has been studied for its impact on linear and nonlinear optical properties. Such studies indicate the potential of brominated derivatives in the development of materials with desirable optical characteristics, suggesting a route through which this compound could contribute to advanced material science applications (Aguiar et al., 2022).
Safety and Hazards
将来の方向性
Fluorobenzaldehydes, including 2-Bromo-3,4-difluorobenzaldehyde, have been used as synthetic intermediates because the fluorine can be replaced via oxidation reaction . They have also been used to make a variety of Schiff base compounds through a condensation reaction . Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties . This suggests potential future directions in antimicrobial applications.
作用機序
Target of Action
It’s known that benzylic halides typically react via an sn2 pathway .
Mode of Action
2-Bromo-3,4-difluorobenzaldehyde may undergo free radical bromination, nucleophilic substitution, and oxidation . In a free radical reaction, for instance, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to continue the reaction .
Biochemical Pathways
The compound’s reactions at the benzylic position are important for synthesis problems .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may impact its bioavailability.
Result of Action
The compound’s reactions at the benzylic position can result in various products depending on the reaction conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It should also be stored away from strong oxidizing agents .
特性
IUPAC Name |
2-bromo-3,4-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTJGMXVLOOKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1578156-21-4 | |
| Record name | 2-bromo-3,4-difluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane](/img/structure/B1443039.png)


![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)


![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)


![1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1443054.png)
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B1443056.png)


